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Compound of Interest

Compound Name: Elinzanetant

cat. No.: B1671173

An In-depth Technical Guide to Elinzanetant

Elinzanetant, marketed under the brand name Lynkuet™, is a first-in-class, non-hormonal,
orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1][2]
[3] Developed by Bayer, it is approved for the treatment of moderate to severe vasomotor
symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][4] This
technical guide provides a comprehensive overview of its chemical structure, physicochemical
and pharmacological properties, pharmacokinetic profile, and the pivotal clinical trials that
established its efficacy and safety.

Chemical Structure and Identifiers

Elinzanetant is a synthetic organic small molecule. Its chemical identity is defined by its IUPAC
name, structural formula, and various registry numbers.

Table 1: Chemical Identifiers for Elinzanetant
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Identifier Value Reference(s)

N-[6-[(7S,9aS)-7-
(hydroxymethyl)-3,4,6,7,9,9
a-hexahydro-1H-
pyrazino[2,1-c]oxazin-8-
IUPAC Name yl]-4-(4-fluoro-2-
methylphenyl)pyridin-3-
yl]-2-[3,5-
bis(trifluoromethyl)phenyl]
-N,2-dimethylpropanamide

CAS Number 929046-33-3
Molecular Formula Cs3H3s5F7N40O3
Molecular Weight 668.66 g/mol

| SMILES String | CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=CN=C(N3--INVALID-
LINK--([H])C3">C@@HCO)C=C2C5=C(C=C(C=C5)F)C)C)=0 | |

Physicochemical Properties

The physical and chemical characteristics of elinzanetant influence its formulation, solubility,
and disposition in the body.

Table 2: Physicochemical Properties of Elinzanetant
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Property Value Reference(s)

White to yellowish

Appearance .
powder/solid
Practically insoluble in water;
slightly soluble under acidic

Solubility conditions. Soluble in DMSO
(=100 mg/mL) and Ethanol
(=10 mg/ml).

XLogP 2.98

Topological Polar Surface Area  68.61 A2

Hydrogen Bond Acceptors 7

Hydrogen Bond Donors 1

| Rotatable Bonds | 9 | |

Pharmacology and Mechanism of Action

Elinzanetant exerts its therapeutic effect by modulating neuronal pathways in the
hypothalamus that regulate body temperature.

Mechanism of Action

During menopause, declining estrogen levels lead to the hypertrophy and hyperactivation of a
specific group of neurons in the hypothalamus known as KNDy (kisspeptin/neurokinin
B/dynorphin) neurons. This neuronal dysregulation is a key driver of VMS.

KNDy neurons release neuropeptides, including Neurokinin B (NKB) and Substance P (SP),
which act on the NK-3 and NK-1 receptors, respectively. The over-activity of this system
disrupts the thermoregulatory center, leading to inappropriate peripheral vasodilation and the
sensation of intense heat characteristic of a hot flash.

Elinzanetant is a potent and selective antagonist of both NK-1 and NK-3 receptors. By
blocking these receptors, it dampens the hyperactivity of KNDy neurons, thereby helping to
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restore the normal control of the thermoregulatory center. The dual antagonism is thought to be
beneficial, as NK-3 receptor blockade primarily targets the thermoregulatory pathway, while
NK-1 receptor blockade may offer additional benefits in mitigating sleep disturbances and
modulating peripheral vasodilation.

Pharmacological Properties

Elinzanetant demonstrates high binding affinity for its target receptors.

Table 3: Pharmacological Properties of Elinzanetant

Parameter Target Value Reference(s)
Lo . . Human NK-1
Binding Affinity (Ki) 0.37 nM
Receptor

| Binding Affinity (Ki) | Human NK-3 Receptor | 3.0 nM | |
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Elinzanetant's Mechanism of Action in Menopause.
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Pharmacokinetics and Metabolism

The pharmacokinetic profile of elinzanetant describes its absorption, distribution, metabolism,
and excretion (ADME).

o Absorption: Elinzanetant is rapidly absorbed after oral administration, with the median time
to reach maximum plasma concentration (Tmax) being approximately 1 hour. The absolute
bioavailability is 52%. Administration with a high-fat meal can decrease exposure, but this is
not considered clinically relevant.

 Distribution: The drug is extensively distributed throughout the body, with a mean volume of
distribution at steady state (Vss) of 137 L. It is highly bound to plasma proteins (99.7%).

e Metabolism: Elinzanetant is primarily metabolized in the liver by the cytochrome P450
enzyme CYP3A4. This process yields three major active metabolites (M18/21, M27, and
M30/34) which have potencies for the NK-1 and NK-3 receptors comparable to the parent
compound.

o Excretion: The elimination of elinzanetant and its metabolites occurs predominantly through
the feces, with about 90% of an oral dose recovered in feces (half of which is the unchanged
drug). Less than 1% is excreted in the urine. The elimination half-life in women with VMS is
approximately 45 hours.

Table 4: Key Pharmacokinetic Parameters of Elinzanetant (120 mg, once daily)

Parameter Value Reference(s)
Tmax (median) 1.0 hour

Absolute Bioavailability 52%

Volume of Distribution (Vss) 137 L

Plasma Protein Binding 99.7%

Elimination Half-life (t¥%) ~45 hours (in patients)

Primary Metabolism Route CYP3A4
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| Primary Excretion Route | Feces (~90%) | |

Experimental Protocols: The OASIS Clinical Trial
Program

The efficacy and safety of elinzanetant were established in a comprehensive Phase Il clinical
development program known as OASIS.

OASIS-1 and OASIS-2 Study Design

The OASIS-1 and OASIS-2 trials were pivotal, double-blind, randomized, placebo-controlled
studies designed to assess the efficacy and safety of elinzanetant for treating moderate to
severe VMS in postmenopausal women.

« Objective: To evaluate the effect of elinzanetant 120 mg once daily compared to placebo on
the frequency and severity of VMS, sleep disturbance, and quality of life.

o Participants: Postmenopausal women aged 40 to 65 years experiencing moderate to severe
VMS.

¢ Methodology:
o Screening Phase: Participants were assessed for eligibility.

o Randomization: Eligible participants were randomized to receive either 120 mg of
elinzanetant or a matching placebo, taken orally once daily.

o Treatment Period 1 (12 weeks): A double-blind, placebo-controlled period.

o Treatment Period 2 (14 weeks): All participants, including those initially on placebo,
received 120 mg of elinzanetant in an active treatment extension phase. The total
treatment duration was 26 weeks.

» Primary Endpoints: The primary efficacy endpoints were the mean change from baseline in
the frequency and severity of moderate to severe VMS at week 4 and week 12.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/product/b1671173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Secondary Endpoints: Key secondary endpoints included assessments of sleep disturbance
and menopause-related quality of life.

The OASIS-3 trial extended this investigation to 52 weeks to assess long-term safety and
efficacy, while the OASIS-4 trial focused on VMS associated with endocrine therapy for breast
cancer. Across the program, elinzanetant consistently demonstrated statistically significant and
clinically meaningful reductions in VMS frequency and severity compared to placebo, with a
favorable safety profile.
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Workflow for the OASIS-1 and -2 Phase Ill Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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